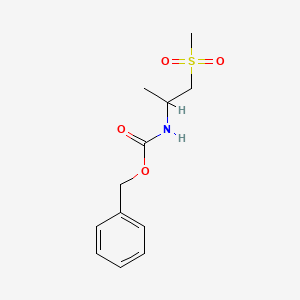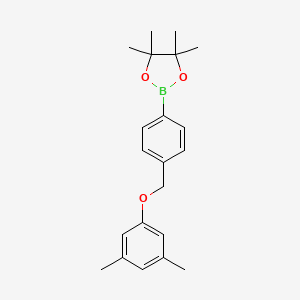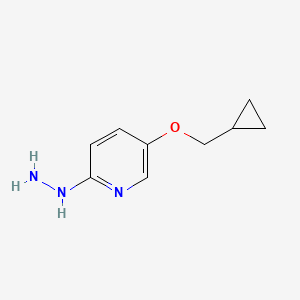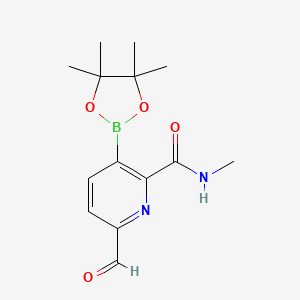
Catechin 3-O-alpha-L-rhamnopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catechin 3-O-alpha-L-rhamnopyranoside is a natural flavonoid compound that can be isolated from the twigs of Artocarpus lakoocha . It belongs to the class of flavonoids known as flavanols, which are known for their antioxidant properties. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Méthodes De Préparation
Catechin 3-O-alpha-L-rhamnopyranoside can be isolated from natural sources such as the twigs of Artocarpus lakoocha . The extraction process typically involves solvent extraction followed by purification steps such as column chromatography. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Analyse Des Réactions Chimiques
Catechin 3-O-alpha-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Catechin 3-O-alpha-L-rhamnopyranoside has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural preservative. In biology, it is investigated for its anti-inflammatory and antimicrobial activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases . Additionally, it has applications in the food industry as a natural additive due to its health benefits.
Mécanisme D'action
The mechanism of action of Catechin 3-O-alpha-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress . It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparaison Avec Des Composés Similaires
Catechin 3-O-alpha-L-rhamnopyranoside is similar to other flavonoid compounds such as quercetin 3-O-alpha-L-arabinopyranoside and (+)-afzelechin-3-O-alpha-L-rhamnopyranoside . it is unique due to its specific structure and the presence of the rhamnopyranoside moiety, which may contribute to its distinct biological activities and health benefits.
Propriétés
Formule moléculaire |
C21H24O10 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3 |
Clé InChI |
KYLFHITXPCWYAL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)




![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)






